Isopropyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester
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Overview
Description
Isopropyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an isopropyl group, a pyrrolidin-2-ylmethyl group, and a carbamic acid benzyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isopropyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester typically involves multiple steps, starting with the reaction of pyrrolidine with an appropriate isocyanate derivative to form the carbamic acid intermediate. This intermediate is then esterified with benzyl alcohol under acidic conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process would be optimized for efficiency, yield, and purity, ensuring that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: Isopropyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reduction reactions may use hydrogen gas in the presence of a metal catalyst or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong nucleophiles.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction can yield amines or alcohols, depending on the specific conditions.
Substitution: Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
Isopropyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound may serve as a precursor or intermediate in the synthesis of biologically active molecules.
Industry: It may find use in the production of materials, such as polymers or coatings, due to its chemical properties.
Mechanism of Action
The mechanism by which isopropyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Isopropyl-pyrrolidin-2-ylmethyl-carbamic acid benzyl ester can be compared with other similar compounds, such as:
Isopropyl-pyrrolidin-2-ylmethyl-carbamic acid methyl ester: This compound differs only in the ester group, which affects its solubility and reactivity.
Isopropyl-pyrrolidin-2-ylmethyl-carbamic acid phenyl ester: The phenyl group in this compound provides different chemical properties compared to the benzyl group.
Uniqueness: The presence of the benzyl ester group in this compound provides unique chemical properties, such as increased stability and potential for further functionalization, making it distinct from other similar compounds.
Conclusion
This compound is a versatile compound with a range of applications in scientific research and industry. Its unique structure and reactivity make it a valuable tool in organic synthesis and potential pharmaceutical development. Further research and development may uncover additional uses and benefits of this compound.
Properties
IUPAC Name |
benzyl N-propan-2-yl-N-(pyrrolidin-2-ylmethyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-13(2)18(11-15-9-6-10-17-15)16(19)20-12-14-7-4-3-5-8-14/h3-5,7-8,13,15,17H,6,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPKKALLTFSNHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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